2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(2-(2-chlorophenyl)acetamido)-N-methylthiophene-3-carboxamide” is a complex organic molecule that contains several functional groups. It has a thiophene ring, which is a five-membered ring with one sulfur atom, an acetamide group, and a chlorophenyl group .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants involved. The thiophene ring might undergo electrophilic aromatic substitution, and the amide group might participate in condensation or hydrolysis reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of the polar amide group might make this compound somewhat soluble in polar solvents .Scientific Research Applications
Synthesis and Characterization
- Research on related thiophene derivatives emphasizes the synthesis and characterization of new chemical entities with potential biological activities. For example, the synthesis of various thiophene and thiazolyl-thiophene compounds through reactions involving chloroacetamide reagents demonstrates the versatility of thiophene chemistry in producing compounds with potential pharmacological activities (Atta & Abdel‐Latif, 2021).
Antimicrobial and Anticancer Activity
- Thiophene derivatives have been explored for their antimicrobial and anticancer properties. For instance, thiophene-2-carboxamide derivatives have shown inhibitory activity against several cell lines, highlighting the therapeutic potential of thiophene-based compounds in cancer treatment (Atta & Abdel‐Latif, 2021).
Antibacterial Agents
- Studies on 4-oxo-thiazolidines and 2-oxo-azetidines derived from chlorophenyl compounds have investigated their antibacterial activity, demonstrating the role of substituent modifications in enhancing the efficacy against Gram-positive and Gram-negative bacteria (Desai et al., 2008).
DNA-Binding Applications
- The development of cationic polythiophenes for DNA-binding applications showcases the utility of thiophene derivatives in biotechnology and gene delivery. These studies indicate the potential of such compounds in forming polyplexes and their use as theranostic gene delivery vehicles (Carreon et al., 2014).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It’s plausible that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing a variety of biological activities .
Properties
IUPAC Name |
2-[[2-(2-chlorophenyl)acetyl]amino]-N-methylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2S/c1-16-13(19)10-6-7-20-14(10)17-12(18)8-9-4-2-3-5-11(9)15/h2-7H,8H2,1H3,(H,16,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCNRCSNJMSBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(SC=C1)NC(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.